molecular formula C24H18O3 B14501905 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one CAS No. 63455-94-7

7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B14501905
CAS No.: 63455-94-7
M. Wt: 354.4 g/mol
InChI Key: MNEGZWRWPVJDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-4-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with β-keto esters under acidic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other one-pot synthesis methods. These methods are designed to maximize yield and minimize by-products. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one stands out due to its unique combination of an allyl group and a diphenyl substitution, which enhances its biological activity and makes it a promising candidate for further research and development .

Properties

CAS No.

63455-94-7

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one

InChI

InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2

InChI Key

MNEGZWRWPVJDNO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.